molecular formula C16H26OS B8767840 1-Thiophen-2-yldodecan-1-one CAS No. 6790-19-8

1-Thiophen-2-yldodecan-1-one

Cat. No.: B8767840
CAS No.: 6790-19-8
M. Wt: 266.4 g/mol
InChI Key: PYUCCIPSJSOPEO-UHFFFAOYSA-N
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Description

1-Thiophen-2-yldodecan-1-one is a useful research compound. Its molecular formula is C16H26OS and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

6790-19-8

Molecular Formula

C16H26OS

Molecular Weight

266.4 g/mol

IUPAC Name

1-thiophen-2-yldodecan-1-one

InChI

InChI=1S/C16H26OS/c1-2-3-4-5-6-7-8-9-10-12-15(17)16-13-11-14-18-16/h11,13-14H,2-10,12H2,1H3

InChI Key

PYUCCIPSJSOPEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=CS1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 5 liter-five-necked flask, 112.5 g (1.34 mol) of thiophene, 300 g (1.37 mol) of n-dodecanoyl chloride and 2.25 liter of dry benzene were placed and cooled below 0° C. To the mixture under stirring, 148.5 g (5.70×10-1 mol) of SnCl4 was added dropwise in 1 hour below 0° C. The mixture was stirred for 30 min. below 0° C., followed by stirring for 4 hours while being gradually restored to room temperature. After the reaction, 2 liter of 10% HCl was added to the reaction mixture, followed by stirring for 10 min. The separated organic layer was successively washed three times with 500 ml each of 10% HCl, water, 5% Na2CO3 and water, followed by drying with CaCl2 and distilling-off of the solvent to obtain 315 g of a crude product. The crude product was subjected to reduced-pressure distillation under an atmosphere of nitrogen to obtain 270 g of a pure product (yield: 75.7%). b.p.: 146° C./0.65 mmHg
Quantity
112.5 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
148.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
2.25 L
Type
solvent
Reaction Step Five
Yield
75.7%

Synthesis routes and methods II

Procedure details

In a 5 liter-five-necked flask, 112.5 g (1.34 mol) of thiophene, 300 g (1.37 mol) of n-dodecanoyl chloride and 2.25 liter of dry benzene were placed and cooled below 0° C. To the mixture under stirring, 148.5 (5.70×10-1 mole) of SnCl4 was added dropwise in 1 hour below 0° C. The mixture was stirred for 30 min. below 0° C., followed by stirring for 4 hours while being gradually restored to room temperature. After the reaction, 2 liter of 10% HCl was added to the reaction mixture, followed by stirring for 10 min. The separated organic layer was successively washed three times with 500 ml each of 10% HCl, water, 5% Na2CO3 and water, followed by drying with CaCl2 and distilling-off of the solvent to obtain 315 g of a crude product. The crude product was subjected to reduced-pressure distillation under an atmosphere of nitrogen to obtain 270 g of a pure product (yield: 75.7%). b.p.: 146° C./0.65 mmHg
Quantity
112.5 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
148.5
Quantity
0.57 mol
Type
reactant
Reaction Step Three
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
2.25 L
Type
solvent
Reaction Step Five
Yield
75.7%

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